Benzyl-(6-methyl-benzothiazol-2-yl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzyl-(6-methyl-benzothiazol-2-yl)-amine is a compound that falls within the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds, including their derivatives, have been extensively studied due to their diverse biological activities and potential therapeutic applications. The compound of interest, with a benzyl group attached to the 6-methyl-benzothiazol-2-yl moiety, is likely to exhibit interesting chemical and biological properties due to the presence of the benzothiazole core and the substituents attached to it .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the reaction of 2-aminothiophenol with various electrophiles or the cyclization of thioamides. In the context of benzyl-(6-methyl-benzothiazol-2-yl)-amine, the synthesis could potentially involve the functionalization of the benzothiazole core with a benzyl group. For instance, the reaction of (2-benzothiazolyl)methyllithium with organic electrophiles has been shown to introduce various functional groups, including amine groups, into the benzothiazole structure . Additionally, the synthesis of substituted benzylidene-(1H-indol-4-yl)-amines has been reported, which could provide insights into similar synthetic strategies for benzyl-(6-methyl-benzothiazol-2-yl)-amine .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of a thiazole ring fused to a benzene ring. The substitution pattern on the benzothiazole core can significantly influence the molecular conformation and the potential for intramolecular interactions. For example, the novel thiophene-benzothiazole derivative compounds synthesized in one study were characterized using spectroscopic techniques and single-crystal X-ray diffraction, confirming the presence of intramolecular hydrogen bonding .
Chemical Reactions Analysis
Benzothiazole derivatives are known to undergo various chemical reactions, including acylation, alkylation, and reactions with amines. The antitumor activity of 2-(4-aminophenyl)benzothiazoles has been linked to their metabolism, which involves N-acetylation and oxidation . Similarly, the reaction of 1-(2-benzothiazolyl)-4-(dicyanomethylene)-3-methyl-2-pyrazolin-5-one with amines yields various substituted pyrazolone derivatives . These reactions highlight the reactivity of the benzothiazole moiety and its potential to form diverse chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and reactivity. For instance, the solvent effects on the UV-Vis absorption of thiophene-benzothiazole derivatives were studied, indicating that solvent polarity can significantly impact the electronic absorption behavior of these compounds . Additionally, the chemiluminescence derivatization of amines for liquid chromatography has been explored using a benzothiazole derivative, demonstrating the utility of these compounds in analytical chemistry .
Scientific Research Applications
-
Synthesis of Benzothiazoles
- Summary of Application : Benzothiazoles are synthesized in the field of organic chemistry . They are used in the synthesis of a variety of organic compounds, including pharmaceuticals and dyes .
- Methods of Application : A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . DMSO plays three vital roles: carbon source, solvent, and oxidant .
- Results or Outcomes : The synthesis of benzothiazoles from these reactions is efficient, providing good isolated yields with good functional group tolerance .
-
Mixed Ligand Complexes
- Summary of Application : Mixed ligand complexes of N-6-methyl benzothiazol-2-yl-salicylaldimine and 2-methyl benzimidazole with various metals have been synthesized .
- Methods of Application : The ethanolic solutions of metal salts, N-6-methyl benzothiazol-2-yl-salicylaldimine (SH), and 2-methyl benzimidazole (MeBI) were mixed in a 1:2:2 molar ratio and the reaction mixtures were refluxed for an hour .
- Results or Outcomes : All the complexes were found to be non-electrolyte and possessed octahedral geometry .
-
Visible Light Mediated Synthesis
- Summary of Application : In the field of organic chemistry, benzothiazoles can be synthesized from 2-aminothiophenol and aldehydes using visible light .
- Methods of Application : An in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .
- Results or Outcomes : This method provides an efficient way to synthesize benzothiazoles .
-
Synthesis of 2-Aroylbenzothiazoles
- Summary of Application : Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .
- Methods of Application : Reactions in DMSO as oxidant and reaction medium provide 2-aroylbenzothiazoles, whereas the use of nitrobenzene as oxidant in dioxane as solvent enables the synthesis of 2-arylbenzothiazoles .
- Results or Outcomes : This method is operationally simple, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .
-
Synthesis of 2-Hydrazinobenzothiazole
- Summary of Application : 2-Hydrazinobenzothiazole is a heterocyclic building block used in chemical synthesis .
- Methods of Application : The specific methods of synthesis are not provided in the source, but it is likely synthesized from benzothiazol-2-yl-hydrazine .
- Results or Outcomes : This compound is available for purchase, indicating its successful synthesis .
-
Synthesis of 2-Aroylbenzothiazoles
- Summary of Application : Iodine catalyzes simple and practical syntheses of 2-aroylbenzothiazoles and 2-arylbenzothiazoles from 2-aminobenzenethiols and acetophenones under metal-free conditions .
- Methods of Application : Reactions in DMSO as oxidant and reaction medium provide 2-aroylbenzothiazoles, whereas the use of nitrobenzene as oxidant in dioxane as solvent enables the synthesis of 2-arylbenzothiazoles .
- Results or Outcomes : This method is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .
-
Formal Acylation of Benzothiazoles
- Summary of Application : The formal acylation of the benzothiazoles is achieved through a sequence involving formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization and oxidation .
- Methods of Application : The specific methods of synthesis are not provided in the source, but it involves a sequence of reactions including formation of an aryl glyoxal, ring-opening of the benzothiazole, condensation of the amino group with the aryl glyoxal, cyclization and oxidation .
- Results or Outcomes : This method provides a way to achieve the formal acylation of benzothiazoles .
-
Mixed Ligand Complexes
- Summary of Application : Mixed ligand complexes of N-6-methyl benzothiazol-2-yl-salicylaldimine and 2-methyl benzimidazole with various metals have been synthesized .
- Methods of Application : The ethanolic solutions of metal salts, N-6-methyl benzothiazol-2-yl-salicylaldimine (SH), and 2-methyl benzimidazole (MeBI) were mixed in a 1:2:2 molar ratio and the reaction mixtures were refluxed for an hour .
- Results or Outcomes : All the complexes were found to be non-electrolyte and possessed octahedral geometry .
properties
IUPAC Name |
N-benzyl-6-methyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-11-7-8-13-14(9-11)18-15(17-13)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBLYJKTDDCZIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368267 |
Source
|
Record name | Benzyl-(6-methyl-benzothiazol-2-yl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl-(6-methyl-benzothiazol-2-yl)-amine | |
CAS RN |
56406-14-5 |
Source
|
Record name | Benzyl-(6-methyl-benzothiazol-2-yl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.